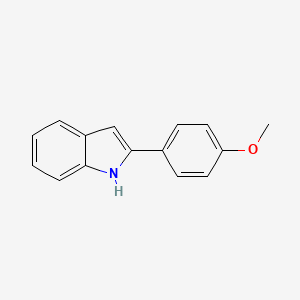

2-(4-methoxyphenyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBPEBRFMLOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282651 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5784-95-2 | |

| Record name | 5784-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5784-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, physical, and biological properties of 2-(4-methoxyphenyl)-1H-indole (CAS 5784-95-2). The information is compiled for an audience in research, discovery, and drug development, with a focus on structured data, experimental reproducibility, and visualization of its primary mechanism of action.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indole core substituted at the 2-position with a 4-methoxyphenyl group. This substitution pattern is common in various biologically active molecules.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5784-95-2 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |

| InChI Key | BHCBPEBRFMLOND-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. These values are crucial for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Reference(s) |

| Physical Appearance | White to light yellow/orange powder or crystals | [1] |

| Melting Point | 229.0 to 233.0 °C | [1] |

| Boiling Point | 425.1 °C at 760 mmHg | [1] |

| Density | 1.167 g/cm³ | [1] |

| Flash Point | 153.4 °C | [1] |

| Water Solubility | Limited | |

| XLogP3 (Lipophilicity) | 3.8 |

Synthesis and Characterization

The most common and classical method for synthesizing 2-substituted indoles is the Fischer indole synthesis. Modern variations, including palladium-catalyzed cross-coupling reactions, also provide efficient routes.

Experimental Protocol: Fischer Indole Synthesis

This protocol details a specific method for the synthesis of this compound from phenylhydrazine and 4-methoxyacetophenone.

Reaction Scheme:

-

Step 1: Formation of the phenylhydrazone from phenylhydrazine and 4-methoxyacetophenone.

-

Step 2: Acid-catalyzed intramolecular cyclization (indolization) to form the final product.

Materials:

-

Phenylhydrazine (1.5 eq.)

-

4-methoxyacetophenone (1.0 eq.)

-

Acetic acid (50% aqueous solution)

Procedure:

-

A mixture of phenylhydrazine (1.5 equivalents) and 4-methoxyacetophenone (1.0 equivalent) is prepared in 50% aqueous acetic acid (20 mL).

-

The reaction mixture is heated. The precise temperature and heating duration should be optimized and monitored, as prolonged heating at high temperatures may lead to unidentified byproducts.[1]

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.

-

The cooled reaction mixture is added to iced water (50 mL), which will cause the product to precipitate.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by crystallization from ethanol to afford this compound as dark yellow crystals.[1]

Characterization Data (¹H NMR):

-

¹H NMR (400 MHz, d6-DMSO) δ: 11.39 (s, 1H, NH), 7.77 (d, J = 8.8 Hz, 2H, Ar-H), 7.48 (d, J = 7.6 Hz, 1H, Ar-H), 7.37 (d, J = 8.0 Hz, 1H, Ar-H), 7.05-6.97 (m, 4H, Ar-H), 6.73 (d, J = 2.0 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃).[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Fischer indole synthesis of the target compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity at serotonin receptors, specifically as a potent agonist of the 5-HT₂A receptor. This receptor is a key target for numerous psychoactive substances and therapeutic agents for psychiatric and neurological disorders.

Primary Pharmacological Target: 5-HT₂A Receptor

The compound's biological effects are mainly attributed to its function as a potent agonist at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway. Its activity at this receptor makes it a valuable tool for research into serotonergic systems and a lead compound for drug development.

Quantitative Biological Data

Table 3.1: Receptor Binding Affinity

| Receptor Target | Radioligand | Kᵢ (nM) | Assay Conditions |

| Human 5-HT₂A | e.g., [³H]ketanserin | N/A | Data not available |

| Human 5-HT₂C | e.g., [³H]mesulergine | N/A | Data not available |

| Human 5-HT₂B | e.g., [³H]LSD | N/A | Data not available |

Table 3.2: Functional Activity

| Receptor Target | Functional Assay | EC₅₀ (nM) | Efficacy (%) |

| Human 5-HT₂A | e.g., IP₁ Accumulation / Ca²⁺ Flux | N/A | N/A |

5-HT₂A Receptor Signaling Pathway

As an agonist, this compound activates the canonical Gq/11 signaling cascade. The diagram below outlines this intracellular pathway.

Applications in Research and Development

The properties of this compound make it a molecule of significant interest in several scientific domains:

-

Pharmaceutical Research: It serves as a valuable research tool for investigating the function of the 5-HT₂A receptor and understanding the mechanisms of psychoactive drugs.

-

Drug Development: As a potent agonist, it acts as a lead compound and structural scaffold for the design and synthesis of novel therapeutics targeting the 5-HT₂A receptor for potential applications in treating psychiatric and neurological conditions.

-

Forensic Toxicology: It is used as a reference standard for the analytical identification and quantification of novel psychoactive substances in forensic laboratories.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methoxyphenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-1H-indole is a heterocyclic aromatic organic compound that has garnered significant interest in the scientific community. Its indole core, substituted with a 4-methoxyphenyl group at the 2-position, confers upon it a unique set of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its primary signaling pathway and synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

The intrinsic properties of this compound are crucial for its handling, characterization, and application in various research and development settings. A summary of its key physical and chemical data is presented below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][3][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1][2] |

| Melting Point | 229.0 to 233.0 °C | [1][2] |

| Boiling Point | 425.1 °C at 760 mmHg | [5] |

| Solubility | 1.4 µg/mL (at pH 7.4) | [4] |

| CAS Number | 5784-95-2 | [1][3] |

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[2][6] This protocol outlines a general procedure for the synthesis of this compound from phenylhydrazine and 4-methoxyacetophenone.

Materials:

-

Phenylhydrazine

-

4-Methoxyacetophenone

-

Glacial Acetic Acid (or another suitable acid catalyst such as HCl, H₂SO₄, or a Lewis acid like ZnCl₂)[6]

-

Ethanol (or other suitable solvent)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 4-methoxyacetophenone in ethanol. Add a catalytic amount of glacial acetic acid. The mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Indolization: After the formation of the phenylhydrazone is complete, the acid catalyst (e.g., polyphosphoric acid or a fresh portion of a stronger acid) is added to the reaction mixture. The mixture is then heated to a higher temperature (typically 80-120 °C) and stirred for several hours until the cyclization to the indole is complete, as indicated by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The acidic solution is carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz). Expected signals would include those for the aromatic protons on the indole and methoxyphenyl rings, the N-H proton of the indole, and the methoxy group protons.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is recorded on the same sample solution. The spectrum will show characteristic signals for the carbon atoms of the indole and methoxyphenyl rings, as well as the methoxy carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is analyzed using an FTIR spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique. The resulting spectrum should display characteristic absorption bands corresponding to N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic rings, C=C stretching in the aromatic systems, and C-O stretching of the methoxy group.[7]

3. Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern of the compound can be determined using mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 223.27 g/mol .[3][8]

Visualizations

Signaling Pathway of this compound

This compound is a potent agonist of the serotonin 5-HT₂ₐ receptor.[9] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[10][11] The following diagram illustrates the canonical signaling cascade initiated by the activation of the 5-HT₂ₐ receptor.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C15H13NO | CID 231244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. lookchem.com [lookchem.com]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-indole: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of 2-(4-methoxyphenyl)-1H-indole.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₅H₁₃NO, Molar Mass: 223.27 g/mol ), a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through NMR, IR, and MS analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

Note: The following data is for the closely related derivative, 2-(4-methoxyphenyl)-1-(p-tolyl)-1H-indole, and serves as an estimation.

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-OCH₃ |

| 138.9 | C-Ar |

| 137.9 | C-Ar |

| 137.1 | C-Ar |

| 129.8 | C-Ar |

| 129.1 | C-Ar |

| 128.8 | C-Ar |

| 126.9 | C-Ar |

| 124.3 | C-Ar |

| 122.2 | C-Ar |

| 120.7 | C-Ar |

| 114.3 | C-Ar |

| 110.8 | C-Ar |

| 102.0 | C-Ar |

| 55.4 | -OCH₃ |

| 21.4 | Ar-CH₃ (of p-tolyl) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 223 | [M]⁺ (Molecular Ion) |

| Detailed fragmentation data not available in search results |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is often used as a secondary reference. Spectra are acquired at room temperature, and data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a typical range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-indole (CAS: 5784-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1H-indole (CAS: 5784-95-2), a molecule of interest in medicinal chemistry and pharmacology. This document details its physicochemical properties, plausible synthetic routes, and its known biological activity, with a focus on its interaction with the serotonin 5-HT2A receptor. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a bicyclic indole ring system substituted at the 2-position with a 4-methoxyphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5784-95-2 | |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 229.0 to 233.0 °C | [1] |

| Boiling Point | 425.1 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| Synonyms | 4-MeO-PI, 2-(4-Methoxyphenyl)indole | [1] |

Synthesis

A common and effective method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the likely precursors are phenylhydrazine and 4-methoxyacetophenone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Phenylhydrazine

-

4-Methoxyacetophenone

-

Glacial Acetic Acid or Polyphosphoric Acid (PPA) as catalyst

-

Ethanol (as solvent, optional)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and 4-methoxyacetophenone (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the acid catalyst (e.g., a few drops of glacial acetic acid if not used as the solvent, or a larger quantity of polyphosphoric acid).

-

Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes to facilitate the formation of the phenylhydrazone. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Heat the reaction mixture to a higher temperature (this will depend on the catalyst used, e.g., reflux in acetic acid or 100-180°C with PPA) and maintain for several hours. Monitor the progress of the indole formation by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base like aqueous sodium hydroxide solution.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[4]

Workflow for Fischer Indole Synthesis

Caption: General workflow for the synthesis of this compound via Fischer Indole Synthesis.

Biological Activity

This compound is reported to be a potent agonist at the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) and a key target for many psychoactive drugs and therapeutics for psychiatric disorders.

Mechanism of Action: 5-HT2A Receptor Signaling

As a 5-HT2A receptor agonist, this compound is expected to initiate a signaling cascade upon binding to the receptor. The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.

5-HT2A Receptor Signaling Pathway

Caption: Canonical Gq/11 signaling pathway activated by a 5-HT2A receptor agonist.

Biological Assays

To characterize the interaction of this compound with the 5-HT2A receptor, two primary types of in vitro assays are commonly employed: radioligand binding assays and functional assays.

This assay is used to determine the binding affinity (Ki) of the compound for the receptor. It involves a competition experiment where the unlabeled compound (this compound) competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to membranes prepared from cells expressing the 5-HT2A receptor.[6][7]

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]ketanserin.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Cell harvester and scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[6][7]

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of this compound at the 5-HT2A receptor.

This assay measures the functional activity of the compound as an agonist by detecting the increase in intracellular calcium concentration following receptor activation.[5][8]

Experimental Protocol: Calcium Mobilization Assay

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or U2OS cells).[5]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).

-

Test compound: this compound, dissolved in a suitable solvent and serially diluted.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 45-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's injectors, add varying concentrations of this compound to the wells.

-

Immediately after agonist addition, record the fluorescence intensity at regular intervals to capture the transient calcium response.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response), which is a measure of the agonist's potency.[9]

Workflow for Calcium Mobilization Assay

Caption: Workflow for determining the potency (EC₅₀) of this compound in a calcium mobilization assay.

Quantitative Data Summary

Table 2: 5-HT2A Receptor Binding Affinity

| Compound | Radioligand | Cell Line | Ki (nM) |

| This compound | [³H]ketanserin | e.g., HEK293 | Data to be determined |

Table 3: 5-HT2A Receptor Functional Activity (Calcium Mobilization)

| Compound | Cell Line | EC₅₀ (nM) |

| This compound | e.g., CHO | Data to be determined |

Conclusion

This compound is a compound with potential as a 5-HT2A receptor agonist. This guide has outlined its fundamental properties, a viable synthetic route via the Fischer indole synthesis, and the expected mechanism of action at the 5-HT2A receptor. The detailed experimental protocols for its synthesis and for conducting binding and functional assays provide a solid foundation for researchers to further investigate its pharmacological profile. The determination of its specific binding affinity (Ki) and functional potency (EC₅₀) will be crucial for a comprehensive understanding of its potential as a research tool or a lead compound in drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. studylib.net [studylib.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-(4-methoxyphenyl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-methoxyphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in this promising area.

Anticancer Activity: Targeting Microtubule Dynamics

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by disrupting microtubule polymerization. This interference with the cytoskeleton leads to cell cycle arrest, particularly in the G2/M phase, and subsequently induces apoptosis in cancer cells.

A key signaling pathway affected is the tubulin polymerization pathway. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division. The this compound derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptosis.

Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| OXi8006 | Various human cancer cell lines | sub-micromolar | [1] |

| Analogue 36 | - | 1.1 (tubulin assembly) | [1] |

| Compound 3g | MCF-7 | 2.94 | [2] |

| Compound 3g | MDA-MB-231 | 1.61 | [2] |

| Compound 3g | A549 | 6.30 | [2] |

| Compound 3g | HeLa | 6.10 | [2] |

| Compound 3g | A375 | 0.57 | [2] |

| Compound 3g | B16-F10 | 1.69 | [2] |

Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

The anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.[4] In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including COX-2. By inhibiting this pathway, this compound derivatives can effectively reduce the production of inflammatory mediators.

Caption: Anti-inflammatory Mechanism via NF-κB and COX-2 Inhibition.

Table 2: Anti-inflammatory Activity of 2-phenyl-1H-indole Derivatives

| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4b | COX-2 Inhibition | 0.11 | 107.63 | [3] |

| 4d | COX-2 Inhibition | 0.17 | - | [3] |

| 4f | COX-2 Inhibition | 0.15 | - | [3] |

| 4a | COX-2 Inhibition | 0.18 | - | [3] |

| 4c | COX-2 Inhibition | 0.20 | - | [3] |

| 4e | COX-2 Inhibition | 0.28 | - | [3] |

| Indomethacin | COX-2 Inhibition | 0.49 | 0.079 | [3] |

Antimicrobial Activity

Certain this compound derivatives have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The exact mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of 2-phenyl-1H-indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7g | MRSA | - | [5] |

| 7g | E. coli | - | [5] |

| 7g | K. pneumoniae | - | [5] |

| 7g | P. aeruginosa | - | [5] |

| 7g | A. baumannii | - | [5] |

| 2h (indole-thiadiazole) | S. aureus | 6.25 | [6] |

| 3d (indole-triazole) | S. aureus | 6.25 | [6] |

| 3ag | M. smegmatis | 3.9 | [7] |

| 3ag | C. albicans | 3.9 | [7] |

| 3aq | C. albicans | 3.9 | [7] |

| 3ao | S. aureus | < 1 | [7] |

| 3aq | S. aureus | < 1 | [7] |

Antioxidant Activity

The indole nucleus is known for its radical scavenging properties, and derivatives of this compound have demonstrated notable antioxidant activity. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of 2-phenyl-1H-indole Derivatives

| Compound ID | Assay | % Inhibition (at 1mM) | Reference |

| 3b (6-fluoro analogue) | DPPH radical scavenging | 80 | [8] |

| 3b (6-fluoro analogue) | Superoxide radical scavenging | 81 | [8] |

| Melatonin (Reference) | DPPH radical scavenging | 98 | [8] |

| Melatonin (Reference) | Superoxide radical scavenging | 75 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common and efficient method for the synthesis of 2-phenylindoles is the Fischer indole synthesis.

Caption: General Workflow for Fischer Indole Synthesis.

Procedure:

-

A mixture of the appropriately substituted phenylhydrazine and 4-methoxyacetophenone is prepared in an ethanolic solution.

-

A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.

-

The reaction mixture is heated under reflux for a specified period (typically 4-6 hours).

-

After cooling, the crude product often precipitates out of the solution.

-

The solid product is collected by filtration and purified, typically by recrystallization from a suitable solvent.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

-

Purified tubulin is reconstituted in a general tubulin buffer containing GTP and glycerol.

-

The tubulin solution is added to the wells of a 96-well plate.

-

The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.

-

The plate is incubated at 37°C to initiate polymerization.

-

The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.

Procedure:

-

In a 96-well plate, add assay buffer, heme (a cofactor), and either the COX-1 or COX-2 enzyme to the wells.

-

Add the test compound at various concentrations to the wells and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the plate at 37°C for a defined time to allow for the production of prostaglandins.

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method.

-

The IC50 values for COX-1 and COX-2 are determined, and the selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Procedure:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

The test compound is dissolved and diluted to various concentrations.

-

The test compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control solution (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, highlight the potential of these compounds to address a range of unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more potent derivatives with improved pharmacological profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. mcb.berkeley.edu [mcb.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-methoxyphenyl)-1H-indole: A Technical Guide to a Promising Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among the diverse classes of indole derivatives, 2-arylindoles have emerged as a particularly promising scaffold for the development of novel therapeutic agents. This technical guide focuses on 2-(4-methoxyphenyl)-1H-indole, a lead compound that has garnered significant attention for its potential in drug discovery, most notably in the realm of oncology.

This document provides a comprehensive overview of this compound, encompassing its synthesis, biological activities, mechanism of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts centered on this promising molecular framework.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 5784-95-2 |

| Appearance | Solid |

| Melting Point | 229.0 to 233.0 °C |

| Boiling Point | 425.1 °C at 760 mmHg |

| Flash Point | 153.4 °C |

| Density | 1.167 g/cm³ |

| LogP | 3.8 |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The Fischer indole synthesis is a classic and widely utilized method for the preparation of 2-substituted indoles.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

4'-Methoxyacetophenone

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add 4'-methoxyacetophenone (1.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone product may precipitate out of solution.

-

Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and proceed to the next step with the crude product.

-

-

Indolization (Cyclization):

-

To the crude or purified phenylhydrazone, add a suitable acidic catalyst such as polyphosphoric acid or a mixture of sulfuric acid and a solvent like ethanol or acetic acid.

-

Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the formation of the indole product by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure compound.

-

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, with anticancer properties being the most extensively studied. The primary mechanism of action for the anticancer effects of many 2-phenylindole derivatives is the inhibition of tubulin polymerization.

Anticancer Activity: Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. 2-phenylindole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.

The methoxy group on the 2-phenyl ring plays a crucial role in the activity of these compounds. Methoxy-substituted 2-phenylindoles have been found to be more effective than their hydroxy counterparts in inhibiting tubulin polymerization.[1]

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro activity of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) |

| This compound | >100 | >100 | >100 | >100 | >100 |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 0.035[1] | 0.035[1] | - | - | - |

| Derivative A | 0.25 - 0.33 | - | - | - | - |

| Derivative B | - | - | 22.4 | - | - |

| Derivative C | - | - | 0.34 | - | - |

Note: Derivative A is methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate. Derivatives B and C are oleoyl hybrids of natural antioxidants with a 2-phenylindole core.

Table 2: Tubulin Polymerization Inhibition (IC₅₀ values in µM)

| Compound | Tubulin Polymerization IC₅₀ (µM) |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5[1] |

| Combretastatin A-4 (Reference) | ~2-3 |

| Colchicine (Reference) | ~1-5 |

Structure-Activity Relationship (SAR)

The biological activity of 2-phenylindole derivatives is highly dependent on their substitution pattern.

-

2-Phenyl Ring: The presence of a methoxy group at the para-position of the 2-phenyl ring is often associated with enhanced activity. Methoxy-substituted compounds are generally more potent than their hydroxylated analogs in inhibiting tubulin polymerization.[1]

-

Indole Core:

-

Position 3: Substitution at the 3-position of the indole ring with a formyl group, as seen in 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, dramatically increases cytotoxic activity.[1]

-

Position 6: A methoxy group at the 6-position of the indole ring also contributes to increased potency.

-

-

Nitrogen Substitution: N-alkylation of the indole can modulate the activity, and in some cases, lead to compounds with different pharmacological profiles.

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

96-well plates

-

This compound and its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of compounds on the cell cycle distribution.

Materials:

-

Cancer cells

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20 °C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay is used to detect and quantify apoptosis induced by the test compounds.

Materials:

-

Cancer cells

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer

-

Fluorescent reporter dye

-

Test compounds and reference compounds (e.g., colchicine)

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter on ice.

-

Add the test compound or reference compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

-

Monitor the increase in fluorescence over time (typically for 60 minutes).

-

The IC₅₀ value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Pharmacokinetics and ADME Profile

The pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-phenylindole derivatives are critical for their development as drugs. While specific data for this compound is limited in the public domain, general trends for this class of compounds can be inferred.

-

Absorption: Due to their lipophilic nature, 2-phenylindoles are generally expected to have good oral absorption.

-

Distribution: These compounds are likely to have a large volume of distribution and may accumulate in tissues.

-

Metabolism: The indole and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The methoxy group may undergo O-demethylation.

-

Excretion: Metabolites are typically excreted in the urine and feces.

Further in vitro and in vivo studies are necessary to fully characterize the ADME profile of this compound and its analogs.

Conclusion and Future Perspectives

This compound represents a valuable lead compound in the field of drug discovery, particularly for the development of novel anticancer agents. Its core structure provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action through tubulin polymerization inhibition is a well-validated strategy in oncology.

Future research should focus on:

-

Synthesizing and evaluating a broader range of derivatives to further elucidate the structure-activity relationship.

-

Conducting comprehensive in vitro and in vivo ADME/Tox studies to assess the drug-like properties of lead candidates.

-

Exploring the potential of these compounds in other therapeutic areas, given the diverse biological activities of the indole scaffold.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into new and effective therapies.

References

In-Silico Studies of 2-(4-methoxyphenyl)-1H-indole Interactions: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in-silico analysis of 2-(4-methoxyphenyl)-1H-indole, a member of the pharmacologically significant 2-arylindole class of compounds. Due to a lack of extensive in-silico studies specifically on this parent compound, this guide extrapolates from research on its closely related derivatives to present potential biological targets, interaction profiles, and associated signaling pathways. The methodologies for molecular docking, molecular dynamics simulations, and ADMET predictions are detailed to provide a framework for future computational studies. All quantitative data presented are illustrative and derived from related compounds to serve as a comparative baseline.

Introduction

The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound this compound represents a fundamental structure within this class, featuring a methoxy-substituted phenyl ring at the 2-position of the indole core. In-silico methodologies are invaluable for elucidating the potential mechanisms of action, binding affinities, and pharmacokinetic profiles of such compounds, thereby accelerating the drug discovery process.

This guide focuses on two primary putative targets for 2-arylindoles identified from the literature: Tubulin and Arachidonate 15-Lipoxygenase (ALOX15) . Inhibition of tubulin polymerization is a key mechanism for anticancer agents, while modulation of ALOX15 is relevant to inflammatory diseases and cancer.[3][4][5]

Predicted Biological Targets and Interactions

Based on studies of its derivatives, this compound is predicted to interact with the following key biological targets:

-

Tubulin: As a potential tubulin polymerization inhibitor, it is hypothesized to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This is a common mechanism for many anticancer compounds.[6][7]

-

Arachidonate 15-Lipoxygenase (ALOX15): This enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammation and cancer.[5] Derivatives of 2-arylindoles have been shown to act as inhibitors of ALOX15.[8][9]

The following sections detail the computational methodologies to study these interactions and predict the compound's properties.

In-Silico Experimental Protocols

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation and affinity of a ligand to a target protein.

Representative Protocol for Tubulin Docking:

-

Protein Preparation:

-

The crystal structure of tubulin is obtained from the Protein Data Bank (PDB ID: 1SA0, or a similar structure).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added using AutoDock Tools.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using ChemDraw/Chem3D and energy minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

-

Grid Generation:

-

A grid box is centered on the colchicine-binding site of tubulin, with dimensions sufficient to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

-

-

Docking Execution:

-

The Lamarckian Genetic Algorithm in AutoDock Vina is used with a high exhaustiveness setting (e.g., 20) to ensure a thorough search of the conformational space.

-

-

Analysis:

-

The resulting docking poses are ranked by their binding affinity (kcal/mol).

-

The lowest energy conformation is visualized to analyze key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the binding site.

-

Representative Protocol for ALOX15 Docking:

-

Protein Preparation:

-

The crystal structure of ALOX15 is retrieved from the PDB (e.g., PDB ID: 1LOX).

-

Similar preparation steps as for tubulin are followed.

-

-

Ligand Preparation:

-

The same energy-minimized structure of this compound is used.

-

-

Grid Generation:

-

The grid box is centered on the active site or a known allosteric site of ALOX15.

-

-

Docking Execution and Analysis:

-

The procedure is analogous to the tubulin docking protocol.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.

Representative Protocol for MD Simulation:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Force Field Application:

-

A standard force field such as AMBER or CHARMM is applied to the protein, while the ligand parameters are generated using tools like Antechamber or CGenFF.

-

-

Simulation Protocol:

-

Energy Minimization: The system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

-

Hydrogen bond analysis is performed to determine the persistence of key interactions over time.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Representative Protocol for ADMET Prediction:

-

Software: Online tools such as SwissADME, pkCSM, or commercial software like Schrödinger's QikProp are utilized.

-

Input: The SMILES string or 3D structure of this compound is provided as input.

-

Properties Analyzed:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

-

Drug-Likeness: Compliance with Lipinski's Rule of Five.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

Quantitative Data

The following tables summarize representative in-silico data for this compound and its derivatives, extrapolated from existing literature on 2-arylindoles. Note: These values are illustrative and should be confirmed by specific computational and experimental studies on the core molecule.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| β-Tubulin | 1SA0 | -8.5 to -10.0 | Cys241, Leu248, Ala316, Val318 |

| ALOX15 | 1LOX | -7.0 to -9.0 | His361, His541, Ile663 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 223.27 g/mol | < 500 g/mol |

| LogP (o/w) | ~3.5 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 2 | < 10 |

| Human Intestinal Absorption | High | > 80% |

| BBB Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | Likely | No |

| Ames Toxicity | Non-mutagenic | Non-mutagenic |

| Lipinski's Rule of Five | 0 violations | ≤ 1 violation |

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and hypothetical signaling pathways.

Caption: In-silico workflow for analyzing ligand-protein interactions.

Caption: Hypothetical signaling pathway for tubulin inhibition.

Caption: Plausible signaling pathway for ALOX15 inhibition.

Conclusion

While specific in-silico studies on this compound are limited, the analysis of its derivatives strongly suggests its potential as a modulator of tubulin and ALOX15. The computational protocols and illustrative data presented in this guide provide a robust framework for researchers to initiate further in-silico and in-vitro investigations. The favorable predicted ADMET profile further supports its potential as a lead compound for drug development. Future studies should focus on validating these predicted interactions and exploring the full therapeutic potential of this promising 2-arylindole.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Functional polymorphism in ALOX15 results in increased allele-specific transcription in macrophages through binding of the transcription factor SPI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-methoxyphenyl)-1H-indole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-methoxyphenyl)-1H-indole, a valuable scaffold in medicinal chemistry and materials science, utilizing the robust and versatile Fischer indole synthesis. The document outlines the reaction mechanism, experimental procedures, and quantitative data to guide researchers in the successful synthesis and purification of this target compound.

Introduction

The Fischer indole synthesis, first described by Hermann Emil Fischer in 1883, is a classic and widely employed method for the construction of the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] This method's enduring popularity stems from its reliability, broad substrate scope, and the ready availability of starting materials.

In this protocol, this compound is synthesized from the reaction of phenylhydrazine and 4'-methoxyacetophenone in the presence of a Lewis acid catalyst, polyphosphoric acid (PPA). The methoxy-substituted phenyl group at the 2-position of the indole core is a common feature in various biologically active molecules.

Reaction and Mechanism

The synthesis proceeds in two main stages: the formation of the phenylhydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and rearrangement.

-

Hydrazone Formation: Phenylhydrazine reacts with the carbonyl group of 4'-methoxyacetophenone to form the corresponding phenylhydrazone.

-

Acid-Catalyzed Cyclization: Under acidic conditions provided by polyphosphoric acid, the phenylhydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| Phenylhydrazine | Reagent Grade, 97% | Sigma-Aldrich |

| 4'-Methoxyacetophenone | Reagent Grade, 99% | Alfa Aesar |

| Polyphosphoric Acid (PPA) | 115% (assay) | Acros Organics |

| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |

| Toluene | ACS Grade, ≥98.5% | VWR |

| Ethyl acetate | HPLC Grade, ≥99.9% | Fisher Scientific |

| Hexanes | ACS Grade, ≥98.5% | Fisher Scientific |

| Sodium Bicarbonate | ACS Grade, Powder | EMD Millipore |

| Anhydrous Sodium Sulfate | ACS Grade, Granular | BDH |

| Silica Gel for Column Chromatography | 230-400 mesh, 60 Å | Sorbent Technologies |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bars

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

Melting point apparatus

Synthesis Procedure

Step 1: Formation of Phenylhydrazone (Optional Isolation)

In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol (30 mL). Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude phenylhydrazone from the previous step. Add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-120°C with vigorous stirring for 2-3 hours. The reaction mixture will become viscous and change color.

Step 3: Work-up and Isolation

After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (200 g) with constant stirring. The product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Dry the crude product in a desiccator.

Purification

The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is recommended.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Phenylhydrazine | 1.0 eq |

| 4'-Methoxyacetophenone | 1.0 eq |

| Catalyst | |

| Polyphosphoric Acid | 10 eq (by weight) |

| Reaction Conditions | |

| Temperature | 100-120 °C |

| Reaction Time | 2-3 hours |

| Product Yield and Properties | |

| Theoretical Yield | Calculated based on the limiting reagent |

| Actual Yield | ~75-85% (after purification) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 229-233 °C |

Visualizations

Fischer Indole Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer indole synthesis mechanism.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole core, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods for the synthesis of 2-substituted indoles, a prevalent structural motif in many biologically active molecules.

Introduction to Palladium-Catalyzed Indole Syntheses

Palladium catalysis offers several distinct advantages for the synthesis of 2-substituted indoles. These methods often proceed through well-defined catalytic cycles, allowing for rational optimization and broad applicability. Key strategies that will be discussed in this document include the Larock indole synthesis, a powerful heteroannulation reaction, and direct C-H activation/arylation approaches, which offer an atom-economical alternative to traditional cross-coupling reactions.

The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[1][2][3] A key feature of this reaction is its high regioselectivity, typically placing the sterically bulkier substituent of the alkyne at the 2-position of the indole ring.[4] More recent advancements have focused on direct C-H functionalization of the indole core or its precursors, providing a more direct route to 2-arylindoles without the need for pre-functionalized starting materials.[5][6][7]

Key Palladium-Catalyzed Methods for 2-Substituted Indole Synthesis

This section details the reaction principles, substrate scope, and provides a comparative overview of representative palladium-catalyzed methods.

The Larock Indole Synthesis

The Larock indole synthesis is a robust and widely utilized method for preparing 2,3-disubstituted indoles from readily available o-iodoanilines and internal alkynes.[1][4] The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂).[1] The generally accepted mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the active catalyst.[1][3]

General Reaction Scheme:

o-Iodoaniline + Disubstituted Alkyne --(Pd catalyst, Base)--> 2,3-Disubstituted Indole

Key Features:

-

High Regioselectivity: The bulkier alkyne substituent is generally directed to the C2 position of the indole.[4]

-

Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and alkyne coupling partners.[2][4]

-

Versatility: N-substituted and unprotected anilines can be used.[4]

Palladium-Catalyzed Cyclization of 2-Alkynylanilines

Another significant approach for constructing 2-substituted indoles is the cyclization of 2-alkynylaniline derivatives.[8][9] These precursors are often readily accessible through Sonogashira coupling of o-haloanilines and terminal alkynes.[8] The subsequent cyclization can be promoted by various transition metal catalysts, with palladium being a common choice. This method is particularly useful for synthesizing indoles with a substituent at the 2-position and a hydrogen at the 3-position.

General Reaction Scheme:

2-Alkynylaniline --(Pd catalyst)--> 2-Substituted Indole

Key Features:

-

Direct access to 2-substituted indoles: This method avoids the introduction of a substituent at the 3-position.

-

Sustainable Media: Recent developments have enabled this reaction to be performed in aqueous micellar media, enhancing its environmental friendliness.[8][9]

-

Tandem Processes: Can be combined with a preceding Sonogashira coupling in a one-pot fashion.[8]

Direct C-H Arylation of Indoles

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 2-arylindoles.[6][10] These methods bypass the need for pre-halogenated or organometallic indole precursors. Palladium catalysts can mediate the direct coupling of the C2-H bond of an indole with an aryl partner, often an aryl halide or boronic acid.

General Reaction Scheme:

Indole + Arylating Agent --(Pd catalyst, Oxidant/Ligand)--> 2-Arylindole

Key Features:

-

Atom Economy: Avoids the generation of stoichiometric byproducts associated with traditional cross-coupling reactions.

-

Late-Stage Functionalization: Allows for the direct introduction of aryl groups onto a pre-formed indole core.

-

Regioselectivity: The C2 position of the indole is often selectively arylated.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data for the discussed palladium-catalyzed syntheses of 2-substituted indoles.

| Method | Catalyst System | Key Substrates | Product | Yield (%) | Reference |

| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 2-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | 81 | [1] |

| Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 2-Iodoaniline, 1-Phenyl-1-propyne | 2-Phenyl-3-methylindole | 85 | [4] | |